molecular formula C9H11ClO3 B1230994 Chlorphenesin, (R)- CAS No. 112652-61-6

Chlorphenesin, (R)-

Cat. No.: B1230994
CAS No.: 112652-61-6
M. Wt: 202.63 g/mol
InChI Key: MXOAEAUPQDYUQM-MRVPVSSYSA-N
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Description

®-Chlorphenesin is a chiral compound known for its muscle relaxant properties. It is commonly used in topical formulations for its antifungal and antibacterial properties. The compound is a derivative of phenol and is characterized by its ability to inhibit the growth of fungi and bacteria, making it a valuable ingredient in various pharmaceutical and cosmetic products.

Scientific Research Applications

®-Chlorphenesin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chiral chromatography.

    Biology: Studied for its effects on muscle relaxation and its potential as an antifungal and antibacterial agent.

    Medicine: Investigated for its potential use in treating muscle spasms and other neuromuscular disorders.

    Industry: Used in the formulation of cosmetics and personal care products for its preservative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-chlorphenesin typically involves the reaction of phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through an epoxide intermediate, which is then opened by the phenol to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or water to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-chlorphenesin is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Chlorphenesin undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted phenesin derivatives.

Mechanism of Action

The mechanism of action of ®-chlorphenesin involves the inhibition of microbial growth by disrupting the cell membrane integrity of fungi and bacteria. It targets the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. In muscle relaxation, it acts on the central nervous system to inhibit the transmission of nerve impulses, thereby reducing muscle spasms.

Comparison with Similar Compounds

Similar Compounds

    Chlorphenesin: The racemic mixture of ®-chlorphenesin and (S)-chlorphenesin.

    Phenol: The parent compound, known for its antiseptic properties.

    Parabens: Similar in their use as preservatives in cosmetic products.

Uniqueness

®-Chlorphenesin is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture. Its specific configuration allows for targeted interactions with microbial cell membranes and neuromuscular pathways, making it more effective in certain applications compared to its non-chiral counterparts.

Properties

CAS No.

112652-61-6

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

(2R)-3-(4-chlorophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1

InChI Key

MXOAEAUPQDYUQM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1OC[C@@H](CO)O)Cl

SMILES

C1=CC(=CC=C1OCC(CO)O)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25.7 g (0.2 mole) of 4-chlorophenol, 18.5 g (0.25 mole) of glycidol and 1 ml of pyridine was stirred and heated at 85°-90° C. overnight. The pot residue was partitioned between ethyl ether and water. The organic layer was washed with water and brine, dried over sodium sulfate, and concentrated to give a gum which crystallized when triturated with petroleum ether (boiling point range, 30°-60° C.). The solid was collected by filtration and recrystallized from isopropyl ether to yield 27.2 g (67%) of off-white solid, mp 73°-75° C. (lit1 mp 77° C.).
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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